4,4-Dimethyl-1,3-dioxolan-2-one
Overview
Description
4,4-Dimethyl-1,3-dioxolan-2-one is a chemical compound that belongs to the class of organic compounds known as dioxolanes. It is characterized by a dioxolane ring, which is a five-membered cyclic ether with two oxygen atoms. The compound's structure is further modified by the presence of two methyl groups at the 4-position of the dioxolane ring.
Synthesis Analysis
The synthesis of related compounds such as 4,5-Dimethylene-1,3-dioxolan-2-one can be achieved through a three-step synthesis starting from diastereomeric precursors. The resulting compounds, including the Fe(CO)3-complex and the parent compound, exhibit enhanced reactivity compared to structurally analogous compounds, with the parent compound polymerizing spontaneously above its melting point and showing poor dienophilic reactivity .
Molecular Structure Analysis
The molecular structure of similar compounds, such as 4,5-dimethyl-1,3-dioxol-2-one, has been investigated using various spectroscopic methods and quantum chemical calculations. The geometry of these compounds has been optimized using different computational methods to characterize all stationary points as minima. The optimized structural parameters are then used to calculate vibrational frequencies and force constants .
Chemical Reactions Analysis
The reactivity of this compound and its derivatives can be inferred from studies on similar compounds. For instance, the compound 4,5-Dimethylene-1,3-dioxolan-2-one shows poor dienophilic reactivity and is prone to spontaneous polymerization at elevated temperatures . Other related compounds, such as those derived from 1,3-dioxolan-4-one, have been shown to undergo base-induced dimerization, leading to the formation of specific stereoisomers .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives can be deduced from studies on similar molecules. For example, the FT-IR and FT-Raman spectra of 4,5-dimethyl-1,3-dioxol-2-one have been recorded, and the temperature dependence of thermodynamic properties such as heat capacity, entropy, and enthalpy change has been determined. The electronic properties, including HOMO and LUMO energies, have been measured, and the influence of methyl groups on the skeletal properties has been investigated .
Scientific Research Applications
Reactivity and Polymerization Behavior
- 4,4-Dimethyl-1,3-dioxolan-2-one demonstrates unique reactivity patterns and polymerization behavior. For instance, it shows enhanced reactivity compared to structurally analogous compounds but is noted for its very low dienophilic reactivity. Its stability is compromised above its melting point, where it spontaneously polymerizes, indicating a potential application in material sciences for the synthesis of polymers under specific conditions (Scharf & Plum, 1977).
Cryptochirality and Chiroptical Properties
- The compound exhibits cryptochirality in its ground state, as indicated by the absence of detectable circular dichroism signals, a feature that could be valuable in the field of chiral chemistry and molecular encoding (Amako et al., 2015).
Effects on Solid Electrolyte Interface (SEI) Formation in Batteries
- In the domain of energy storage, this compound (referred to as DMDO in the study) has been identified as a novel electrolyte additive for lithium-ion batteries. It positively impacts the formation of the solid electrolyte interface on both anode and cathode, suggesting its potential to enhance battery performance and longevity (Xu et al., 2010).
Distribution Coefficients in Solvent Systems
- The compound's distribution between aqueous and organic liquid phases has been studied, providing valuable data for its applications in separation processes or chemical synthesis involving diverse solvents (Novikov et al., 2013).
Role in the Formation of Tetrahedral Intermediates
- It has been implicated in the generation and characterization of some hemiorthoesters, providing insights into the intricate mechanisms of organic reactions and the potential for synthesizing complex organic molecules (Capon & Grieve, 1980).
Safety and Hazards
Future Directions
The degradation of the DMDL homopolymer generated 2-hydroxyisobutyric acid (HIBA). The generated HIBA was recovered and used as an ingredient to re-synthesize DMDL monomer, and this monomer was further used to re-synthesize the DMDL polymer, demonstrating the chemical recycling of the DMDL polymer . This indicates a potential future direction for the use of 4,4-Dimethyl-1,3-dioxolan-2-one in the development of chemically recyclable polymers .
Mechanism of Action
Target of Action
It is known to be a key intermediate in various organic synthesis reactions .
Mode of Action
4,4-Dimethyl-1,3-dioxolan-2-one is used as a monomer in the synthesis of degradable and chemically recyclable polymers . It reacts with other compounds to form polymers, which can degrade into their raw ingredients or useful oligomers to build other new polymeric materials .
Biochemical Pathways
It plays a crucial role in the synthesis of degradable and chemically recyclable polymers .
Pharmacokinetics
Its molecular weight is 11612 , which may influence its pharmacokinetic properties.
Result of Action
The primary result of the action of this compound is the formation of degradable and chemically recyclable polymers . These polymers can degrade into their raw ingredients or useful oligomers, which can be used to build other new polymeric materials .
properties
IUPAC Name |
4,4-dimethyl-1,3-dioxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-5(2)3-7-4(6)8-5/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEFXLJYTSRTGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063465 | |
Record name | 1,3-Dioxolan-2-one, 4,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4437-69-8 | |
Record name | 4,4-Dimethyl-1,3-dioxolan-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4437-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dioxolan-2-one, 4,4-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004437698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dioxolan-2-one, 4,4-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Dioxolan-2-one, 4,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4-dimethyl-1,3-dioxolan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.412 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis of 4,4-Dimethyl-1,3-dioxolan-2-one in supercritical carbon dioxide compared to traditional methods?
A1: The research highlights the advantage of using supercritical carbon dioxide as a solvent for the cycloaddition of 2,2-dimethyloxirane with carbon dioxide to produce this compound []. The reaction achieved a remarkable yield exceeding 95% in the supercritical homogeneous phase, significantly higher than the less than 5% yield observed in the traditional two-phase (vapor-liquid) reaction []. This difference is attributed to the unique properties of supercritical carbon dioxide, such as its tunable polarity and dissolving power, making it a superior reaction medium compared to conventional polar liquid solvents [].
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